(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Overview
Description
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is of significant interest in pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Structure
The synthesis of this compound typically involves the reaction of pyrrolidine and piperidine derivatives with appropriate acylating agents. The ethoxymethyl group plays a crucial role in enhancing the lipophilicity and bioavailability of the compound.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity, particularly against various bacterial strains. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of Mycobacterium tuberculosis (M.tb), which is a critical area of research given the global burden of tuberculosis .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as ADHD. The modulation of dopamine receptors and related pathways has been observed in model organisms like Drosophila melanogaster, where behavioral assays indicated significant changes in locomotor activity following treatment with similar compounds .
3. Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the core structure impact biological activity. For example, variations in substituents on the piperidine ring can lead to enhanced potency against specific bacterial targets or altered interactions with neurotransmitter receptors. A detailed analysis of these relationships can be found in Table 1 below.
Compound | Substituent | Biological Activity | Reference |
---|---|---|---|
A | Ethoxy | Moderate antibacterial | |
B | Methyl | High neuroactivity | |
C | Fluoro | Low toxicity |
Case Study 1: Antimycobacterial Activity
In a study focusing on new antimycobacterial agents, several derivatives of this compound were synthesized and tested for their inhibitory effects on M.tb. The most effective compounds demonstrated MIC values as low as 0.2 µg/mL, indicating strong potential for further development as anti-tuberculosis agents .
Case Study 2: Neuropharmacological Evaluation
Another study utilized Drosophila models to evaluate the effects of similar compounds on behavior and gene expression related to ADHD treatments. The results showed that certain derivatives significantly increased locomotor activity and altered gene expression profiles associated with dopamine metabolism, suggesting a potential mechanism for therapeutic action .
5. Conclusion
The compound this compound exhibits promising biological activities, particularly in antimicrobial and neuropharmacological domains. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its efficacy and safety profiles for potential therapeutic applications.
Properties
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-6-5-9-15(11)13(16)12-7-3-4-8-14-12/h11-12,14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMRVQRYSUGWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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